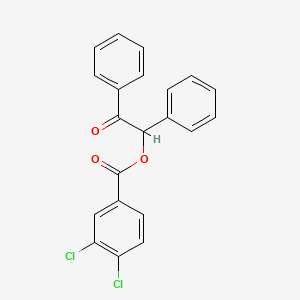![molecular formula C21H25N3O4 B3979576 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B3979576.png)
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Overview
Description
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone is an organic compound that features a piperazine ring substituted with a nitrophenyl group and an ethanone moiety linked to a propan-2-ylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine under high pressure and temperature.
Nitration: The piperazine ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Etherification: The ethanone moiety is introduced by reacting the nitrophenylpiperazine with 2-(4-propan-2-ylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Hydrolysis: The ethanone moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 1-[4-(4-aminophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone.
Substitution: Various substituted piperazines depending on the reagents used.
Hydrolysis: 4-(4-propan-2-ylphenoxy)acetic acid and 1-(4-nitrophenyl)piperazine.
Scientific Research Applications
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its piperazine moiety, which is known to interact with various neurotransmitter receptors.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic properties due to its aromatic and nitro groups.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The piperazine ring can bind to serotonin and dopamine receptors, modulating their activity and influencing neurological functions.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)piperazine: Similar structure but lacks the ethanone and propan-2-ylphenoxy groups.
4-(4-(4-nitrophenyl)-1-piperazinyl)phenol: Contains a phenol group instead of the ethanone moiety.
Uniqueness
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethanone and propan-2-ylphenoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound.
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-16(2)17-3-9-20(10-4-17)28-15-21(25)23-13-11-22(12-14-23)18-5-7-19(8-6-18)24(26)27/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWFZQWSJBFVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


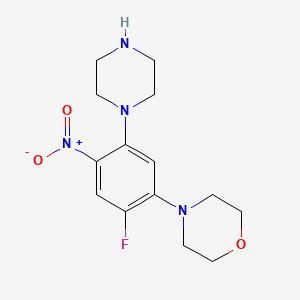
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979500.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979504.png)
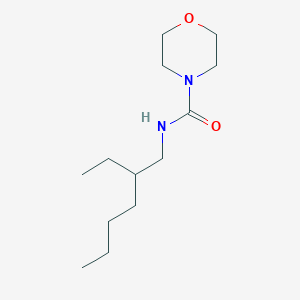
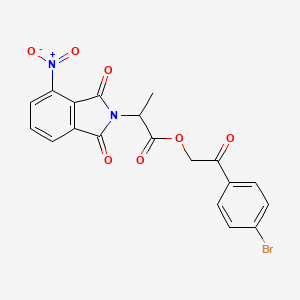
![1-(BENZENESULFONYL)-4-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE](/img/structure/B3979532.png)
![5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid](/img/structure/B3979540.png)
![3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3979550.png)
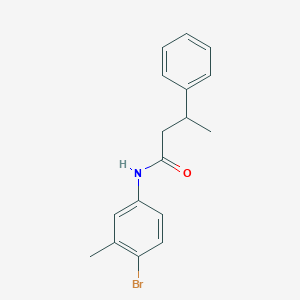
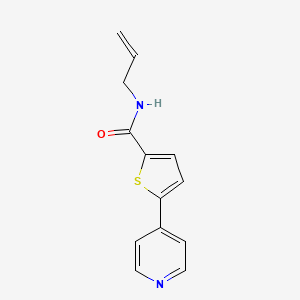
![[5-[(4-Bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]-phenylmethanol](/img/structure/B3979566.png)
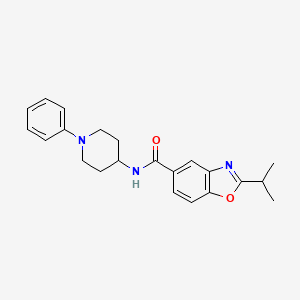
![methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3979583.png)
